molecular formula C17H13FN4O2S B2917351 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 941945-27-3

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

カタログ番号: B2917351
CAS番号: 941945-27-3
分子量: 356.38
InChIキー: UXZQAHIYVQPWKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group at position 2 and a furan-2-carboxamide moiety linked via an ethyl chain at position 4. Its molecular formula is C₁₈H₁₄FN₅O₂, with a molecular weight of 367.34 g/mol (estimated from structural analogs in ).

特性

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2S/c18-12-4-1-3-11(9-12)15-20-17-22(21-15)13(10-25-17)6-7-19-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZQAHIYVQPWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores

Key Compounds from
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 4-Cl-C₆H₄ (C2), C₆H₅ (C6) C₁₅H₉ClN₄S 143–145 Aromatic protons: 7.40–8.20
2-(4-Chlorophenyl)-6-(4-trifluoromethylphenyl)thiazolo[3,2-b][1,2,4]triazole (7b) 4-Cl-C₆H₄ (C2), 4-CF₃-C₆H₄ (C6) C₁₆H₈ClF₃N₄S 160–162 CF₃ signal: δ 13C NMR ~120 (q)
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 4-Cl-C₆H₄ (C2), 4-OCH₃-C₆H₄ (C6) C₁₆H₁₁ClN₄OS 130–132 OCH₃ singlet: δ 3.85

Comparison with Target Compound :

  • Substituent Effects: The target compound’s 3-fluorophenyl group (vs. The furan-2-carboxamide side chain (vs. phenyl or substituted phenyl groups in analogs) may enhance hydrogen-bonding capacity.
  • Spectral Differentiation : NH protons in thiazolo-triazole systems often appear as singlets near δ 13.80–14.30 ppm, but similar signals can arise from triazole NH groups, complicating structural assignments.

Analogues with Modified Heterocyclic Cores

N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
  • Structure : Contains an ethanediamide linker and 4-methoxyphenyl group.
  • Molecular Formula : C₂₁H₁₈FN₅O₃S (439.47 g/mol).
  • Key Differences : The ethanediamide moiety increases molecular weight and introduces additional hydrogen-bonding sites compared to the furan-2-carboxamide group in the target compound.
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide ()
  • Structure : Replaces thiazolo[3,2-b][1,2,4]triazole with triazolo[4,3-b]pyridazine.
  • Molecular Formula : C₁₈H₁₄FN₅O₃ (367.3 g/mol).

Pharmacologically Active Carboxamide Derivatives

GW583340 ()
  • Structure : Contains a quinazolinamine core with a 3-fluorophenylmethoxy group and thiazolyl substituent.
NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide) ()
  • Structure : Spirocyclic triazaspiro system with 3-fluorophenyl and naphthalenecarboxamide groups.
  • Key Differences : The spirocyclic core confers rigidity, which may enhance binding specificity compared to the planar thiazolo-triazole system.

Q & A

Basic Research Question

  • Antimicrobial Testing: Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus, E. coli) with ciprofloxacin as a positive control .
  • Cytotoxicity: MTT assays on HEK-293 or HeLa cells, normalized to untreated cells and doxorubicin controls .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive inhibitors (staurosporine) as references .

Critical Controls:

  • Solvent Controls: DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Scaffold Controls: Test unsubstituted thiazolo-triazole analogs to isolate the effect of the 3-fluorophenyl group .

How can computational methods optimize the compound’s binding affinity for a target protein?

Advanced Research Question

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., EGFR kinase). Prioritize residues forming hydrogen bonds with the fluorophenyl and carboxamide groups .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of protein-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR Analysis: Modify substituents (e.g., replacing fluorine with chlorine) and predict ΔΔG values using free-energy perturbation (FEP) .

Validation:

  • Experimental IC50 Correlation: Compare predicted binding energies with enzymatic inhibition data to refine models .

What strategies address low solubility in aqueous buffers during biological testing?

Advanced Research Question

  • Co-Solvent Systems: Use PEG-400 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without disrupting assays .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the furan ring, cleaved enzymatically in vivo .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture .

Characterization:

  • DLS and Zeta Potential: Confirm nanoparticle stability in PBS (PDI <0.2, zeta >|±20| mV) .

How should researchers interpret contradictory results in antimicrobial vs. cytotoxic activity?

Advanced Research Question

  • Selectivity Index (SI): Calculate SI = IC50 (mammalian cells)/MIC (microbes). SI <10 indicates non-selective toxicity .
  • Mechanistic Studies:
    • ROS Detection: Use DCFH-DA fluorescence to determine if cytotoxicity is ROS-mediated .
    • Membrane Integrity: Propidium iodide staining distinguishes membrane disruption (common in antimicrobial activity) from apoptosis .

Case Example: If MIC = 2 µg/mL (S. aureus) but IC50 = 5 µg/mL (HEK-293), the compound is likely toxic at therapeutic doses. Modify the ethyl linker to reduce mammalian cell uptake .

What are the best practices for scaling up synthesis while maintaining purity?

Advanced Research Question

  • Process Optimization:
    • Continuous Flow Reactors: Minimize side reactions (e.g., thiazole ring decomposition) during cyclization .
    • In-Line Analytics: Use FTIR or HPLC-MS to monitor intermediates in real-time .
  • Purification: Switch from column chromatography to recrystallization (ethanol/water) for >100-g batches. Yield drops ~10% but reduces solvent waste .

Quality Control:

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis: Match calculated vs. observed C, H, N values (±0.4%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。